molecular formula C4H11N3 B8746043 N,N,N'-Trimethylguanidine CAS No. 31081-14-8

N,N,N'-Trimethylguanidine

Cat. No.: B8746043
CAS No.: 31081-14-8
M. Wt: 101.15 g/mol
InChI Key: NQOFYFRKWDXGJP-UHFFFAOYSA-N
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Description

Contextualization within Guanidine (B92328) Chemistry

Guanidine, a compound with the formula HNC(NH₂)₂, is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a highly basic molecule due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. Guanidine derivatives are found in various natural products and biologically important molecules. ontosight.ai The substitution of hydrogen atoms on the nitrogen atoms with alkyl groups, such as in N,N,N'-Trimethylguanidine, can modulate the basicity and nucleophilicity of the molecule. semanticscholar.org

This compound, with three methyl groups attached to its nitrogen atoms, is considered a strong organic base. ontosight.ai Its structure, featuring a combination of primary and tertiary amine functionalities linked to a central imine, contributes to its high basicity. This property is a hallmark of guanidines, which are often referred to as superbases or proton sponges. ineosopen.org The specific substitution pattern in this compound influences its steric and electronic environment, distinguishing it from other guanidine derivatives like tetramethylguanidine (TMG), which is also a strong, non-nucleophilic base used in organic synthesis. vulcanchem.comwikipedia.org The study of such simple guanidines provides fundamental insights into the structure-property relationships within this important class of compounds.

Significance as a Research Subject in Organic Synthesis and Catalysis

The distinct properties of this compound have established it as a valuable compound in the realms of organic synthesis and catalysis. Its strong basicity, coupled with relatively low nucleophilicity, makes it an effective reagent and catalyst in a variety of chemical reactions.

In organic synthesis, this compound serves as a potent base for deprotonation reactions. It can be used as a substitute for other strong bases in processes like alkylations. ontosight.ai Furthermore, it is utilized as a reagent in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its role as a building block is evident in its use to create more elaborate guanidine-containing structures, which can act as ligands or catalysts.

In the field of catalysis, this compound and related guanidines are explored for their potential as organocatalysts. evitachem.com Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing area of research. nih.govscienceopen.com Guanidines can function as Brønsted base catalysts, and their catalytic activity can be fine-tuned by altering the substituents on the nitrogen atoms. nih.gov Moreover, guanidines are effective N-donor ligands that can coordinate with various transition metals to form catalytically active complexes. semanticscholar.orgrsc.org These metal-guanidine complexes have shown promise in promoting a diverse range of organic transformations. rsc.org The investigation of this compound and its derivatives continues to provide opportunities for the development of novel catalytic systems.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₁₁N₃
Molecular Weight101.15 g/mol
IUPAC Name1,1,2-Trimethylguanidine
CAS Number31081-41-1
Boiling Point437.87 K (Joback Calculated)
Melting Point288.75 K (Joback Calculated)
logP (Octanol/Water Partition Coefficient)-0.298 (Crippen Calculated)

Data sourced from Cheméo and PubChem. semanticscholar.orgnih.gov

Spectroscopic Data of a Related Guanidine Derivative

The following data pertains to N,N'-di-Boc-N"-benzylguanidine, a more complex guanidine derivative, illustrating the types of characterization used for such compounds.

Spectroscopic DataValue
¹H NMR (CDCl₃) δ1.0–1.2 (m, 9 H), 1.40–1.92 (m, 6 H), 2.95 (m, 1 H), 4.51 (s, 2 H)
¹³C NMR (CDCl₃) δ17.18, 17.39, 26.51, 28.92, 29.48, 31.68, 37.61, 40.43, 162.47

Note: This data is for a related compound and is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31081-14-8

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

1,1,2-trimethylguanidine

InChI

InChI=1S/C4H11N3/c1-6-4(5)7(2)3/h1-3H3,(H2,5,6)

InChI Key

NQOFYFRKWDXGJP-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)N(C)C

Origin of Product

United States

Synthetic Methodologies and Precursors for N,n,n Trimethylguanidine and Its Derivatives

Established Synthetic Routes to N,N,N'-Trimethylguanidine

While specific, detailed synthetic routes directly to this compound are not extensively documented in readily available literature, general methods for synthesizing substituted guanidines can be inferred. One common approach involves the reaction of a corresponding amine with a guanidinylating agent. For this compound, this would conceptually involve the reaction of dimethylamine (B145610) with a methyl-substituted guanidinylating agent or the reaction of methylamine (B109427) with a dimethyl-substituted agent.

A relevant documented synthesis is that of N-Ethoxycarbonyl-N,N',N'-trimethylguanidine, which is prepared through the reaction of trimethylguanidine with ethyl chloroformate. vulcanchem.comvulcanchem.com This demonstrates a pathway to a derivative of the target compound.

Furthermore, the synthesis of the related compound 1,3-bis(N,N,N′,N′-tetramethylguanidino)propane (btmgp) involves reacting N,N,N′,N′-tetramethylguanidine (TMG) with 1,3-dibromopropane, followed by deprotonation. rsc.org This highlights a strategy where a pre-existing guanidine (B92328) core is alkylated.

Development of Optimized Synthetic Protocols for Guanidine-based Structures

The inherent reactivity, basicity, and nucleophilicity of the guanidine group can complicate synthetic sequences. core.ac.uknih.govnih.gov This has led to the development of optimized protocols, often involving protecting groups to manage reactivity.

A significant advancement is the use of direct, early-stage guanidinylation. core.ac.uknih.govnih.gov This method introduces a protected guanidine group onto a primary amine early in a synthetic route, which is then deprotected in a final step. core.ac.uknih.gov This approach avoids the complexities of carrying a reactive guanidine moiety through multiple synthetic transformations and has proven more efficient than traditional, indirect methods that often involve latent amine precursors like azides or carbamates. core.ac.uknih.gov

One optimized protocol utilizes 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) as a guanidinylating reagent. organic-chemistry.org This reagent offers high yields (70-100%) in the preparation of nitroguanidine (B56551) derivatives from various amines without the need for an inert atmosphere. organic-chemistry.org The subsequent hydrogenolysis of the N-alkyl-N'-nitroguanidines yields the desired N-alkylguanidines. organic-chemistry.org

Another strategy involves the use of N,N'-bis(Boc)guanidine, which can be synthesized in high yield without chromatographic purification. researchgate.net This precursor is key for preparing other important reagents like N,N'-bis(Boc)-N''-triflylguanidine. researchgate.net

The table below summarizes some optimized conditions for guanidine synthesis.

Guanidinylating ReagentSubstrateKey FeaturesYieldReference
3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Various aminesHigh yields, no inert atmosphere required70-100% organic-chemistry.org
N,N'-bis(Boc)guanidineNot specifiedHigh yield, no chromatography needed93% researchgate.net

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of guanidines relies on a variety of precursor and intermediate compounds. For substituted guanidines, these often include:

Amines: Primary and secondary amines serve as the nitrogen source for the guanidine core.

Guanidinylating Agents: These reagents introduce the guanidine functional group. Common examples include:

Thiourea and its derivatives (e.g., S-methylisothiourea). researchgate.netnih.gov

Carbodiimides.

Protected guanidines like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov

Protecting Groups: Boc (tert-butoxycarbonyl) is a frequently used protecting group for the guanidino function to modulate its reactivity. researchgate.net

In the synthesis of complex guanidine-containing natural products, latent amine precursors such as azides, phthalimides, or carbamates are often employed in indirect methods. core.ac.uknih.govnih.gov

The table below lists some key precursors and their roles in guanidine synthesis.

Precursor/IntermediateRole in SynthesisReference
N,N'-bis(Boc)guanidinePrecursor for N,N'-bis(Boc)-N''-triflylguanidine researchgate.net
ThioureaStarting material for guanidinylating agents researchgate.netnih.gov
S-methylisothioureaGuanidinylating reagent researchgate.netnih.gov
N,N'-Di-Boc-1H-pyrazole-1-carboxamidinePrecursor for synthesizing alkylated guanidines nih.gov
Amines (primary, secondary)Nitrogen source for the guanidine core core.ac.uknih.govnih.gov

Stereochemical Considerations in Guanidine Synthesis and Derivatives

Stereochemistry is a critical aspect of guanidine chemistry, influencing the biological activity and catalytic properties of these compounds.

While specific studies on the conformational chirality of this compound itself are not prominent, research on related chiral guanidines provides valuable insights. Chiral guanidines are used as organocatalysts, where their stereochemical structure dictates the enantioselectivity of reactions. beilstein-journals.orgresearchgate.netjku.at

For instance, bicyclic guanidines have been developed as chiral Brønsted bases for highly enantioselective reactions. beilstein-journals.org The conformation of the rings and the positioning of stereogenic groups are crucial for effective stereochemical control. beilstein-journals.org In some cases, the conformation of chiral guanidines can be influenced by the formation of ion pairs with other molecules. beilstein-journals.org

Studies on N,N',N''-tris(3-dimethylaminopropyl)guanidine have shown that intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations, particularly in the protonated state. researchgate.net X-ray diffraction studies of its hexafluorophosphate (B91526) salt confirmed the presence of these hydrogen bonds. researchgate.net

The dynamic nature of stereochemistry is also relevant. For example, amines with three different substituents are chiral but can rapidly interconvert between enantiomers through pyramidal inversion. unibo.it This dynamic stereochemistry is a key consideration in the design and application of chiral guanidine-based systems. pageplace.deunibo.it

The stereochemistry of guanidine derivatives has a profound impact on their reactivity and selectivity, especially in catalysis. The arrangement of substituents around the guanidine core creates a specific chiral environment that can direct the outcome of a chemical reaction.

In catalysis, the guanidine can act as a Brønsted base, deprotonating a substrate to form a chiral ion pair. beilstein-journals.org The stereochemical information is then transferred during the subsequent reaction, leading to an enantiomerically enriched product. jku.at The efficiency of this process depends on the precise geometry of the transition state, which is stabilized by interactions, such as hydrogen bonding, between the catalyst and the substrates. researchgate.net

Analysis of guanidine-metal ion interactions from crystal structure databases reveals a preference for specific coordination geometries. researchgate.net While these interactions are relatively rare in proteins, they highlight the stereoelectronic preferences of the guanidine group, which can influence its reactivity as a ligand or a general base. researchgate.net

Fundamental Basicity and Protonation Studies of N,n,n Trimethylguanidine

Theoretical and Computational Elucidation of Basicity (pKa, Proton Affinity)

The basicity of N,N,N'-trimethylguanidine, a key parameter influencing its chemical behavior, has been extensively investigated through theoretical and computational methods. These studies provide valuable insights into its intrinsic properties, such as proton affinity (PA) and acid dissociation constant (pKa), which are fundamental to understanding its reactivity.

Density Functional Theory (DFT) has proven to be a reliable and powerful tool for predicting the basicity of organic compounds, including guanidines. researchgate.netnih.govnih.gov DFT methods, such as B3LYP, are frequently employed to calculate the proton affinities and pKa values of these molecules. researchgate.netnih.gov By optimizing the geometries of the neutral base and its protonated form, researchers can accurately estimate the energy difference, which corresponds to the proton affinity. ccl.net

For instance, DFT calculations have been instrumental in designing novel superbases by modifying the guanidine (B92328) core. researchgate.netacs.org These studies often use this compound as a reference compound to evaluate the increase in basicity achieved through substitution. srce.hr The B97-3c method, a low-cost DFT approach, has emerged as a viable option for predicting pKa values in large and complex molecules. nih.gov The accuracy of these predictions is crucial, as an error of 5.69 kJ mol⁻¹ in the Gibbs free energy can alter the predicted pKa value by one unit. acs.orgnih.gov

Computational approaches combining DFT with polarizable continuum models (PCM) have been successfully used to calculate pKa values in solution. nih.govresearchgate.net These models account for the solvent's effect on the stability of the neutral and protonated species, leading to more accurate predictions of basicity in different media. researchgate.net

Table 1: Theoretical Proton Affinity (PA) and pKa Values for Guanidine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Method Gas Phase PA (kcal/mol) pKa in Acetonitrile (B52724)
N,N',N''-tris[(3-dimethylamino)propyl]-guanidine DFT 273.2 researchgate.net 27.15 researchgate.net
Substituted Guanidine Superbases DFT 286 - 293 researchgate.netacs.org 29.5 - 33.2 researchgate.netacs.org
N,N',N''-trimethylguanidine - ~248 (estimated increase) srce.hr -

A key strategy for designing potent organic superbases is the incorporation of substituents capable of forming intramolecular hydrogen bonds (IHBs) in the protonated form. researchgate.netacs.orgsrce.hr This structural feature significantly enhances the basicity of the guanidine core.

Upon protonation, the guanidinium (B1211019) cation is stabilized by the formation of one or more intramolecular hydrogen bonds between the proton on a nitrogen atom and a hydrogen bond acceptor group on a substituent. researchgate.netsrce.hr This stabilization increases the molecule's affinity for a proton, thereby increasing its basicity. srce.hr

Computational studies have shown a direct correlation between the strength and number of these intramolecular hydrogen bonds and the resulting increase in proton affinity. researchgate.netacs.orgsrce.hr For example, the introduction of three intramolecular hydrogen bonds in a guanidine derivative can increase its proton affinity by approximately 25 kcal mol⁻¹ compared to this compound. srce.hr The design of these "IHB-superbases" involves selecting substituents that act as strong H-bond acceptors. researchgate.netacs.org The stabilization energy from these IHBs in the protonated state is a primary contributor to the exceptionally high basicities observed in these compounds. researchgate.netacs.org

Experimental Characterization of Acid-Base Properties

Experimental determination of the acid-base properties of this compound and its derivatives provides crucial data for validating theoretical predictions and understanding their behavior in practical applications. The pKa value, which quantifies the strength of a base in solution, is a key parameter measured experimentally.

One study reported an experimental pKa value of 13.90 for this compound in aqueous solution. acs.orgnih.gov This value serves as a benchmark for comparing the basicity of other guanidine-containing compounds. Experimental techniques such as Fourier transform ion cyclotron resonance (ICR) mass spectrometry have been employed to establish gas-phase superbasicity scales that include various guanidine derivatives. nih.gov

Solvent Effects on this compound Basicity

The basicity of this compound and related compounds is significantly influenced by the solvent. researchgate.netcdnsciencepub.comcdnsciencepub.com The solvent's ability to stabilize the protonated form of the guanidine through solvation plays a crucial role in determining the observed pKa value. researchgate.net

In general, polar protic solvents like water can effectively solvate both the neutral base and its conjugate acid, but the stabilization of the charged guanidinium ion is particularly strong. This leads to an increase in basicity compared to the gas phase. researchgate.net Conversely, in aprotic solvents like acetonitrile, the stabilization of the cation is less pronounced, which can affect the relative basicities of different compounds. cdnsciencepub.comcdnsciencepub.com

Studies comparing the pKa values of guanidine derivatives in acetonitrile and water have shown that the difference in pKa (ΔpKa) is generally higher than that observed for other amines. cdnsciencepub.comcdnsciencepub.com This suggests that the delocalization of the positive charge in the guanidinium ion interacts differently with various solvent environments. Theoretical calculations that include a polarizable continuum model (PCM) for the solvent have been shown to provide a more accurate description of these solvent effects. researchgate.net The inclusion of explicit solvent molecules in computational models can further improve the accuracy of pKa predictions, especially for charged species that form strong hydrogen bonds with the solvent. wayne.edu The steric hindrance around the guanidine center can also impact solvation and, consequently, its basicity in different solvents. tandfonline.com

N,n,n Trimethylguanidine As an Organocatalyst

Catalytic Mechanisms and Reaction Pathways Initiated by N,N,N'-Trimethylguanidine

The catalytic efficacy of this compound stems from its unique molecular structure, which combines a highly basic guanidine (B92328) core with specific steric and electronic properties conferred by the methyl substituents. Its catalytic activity is primarily attributed to two key mechanistic features: Brønsted basicity and the ability of its conjugate acid to act as a hydrogen-bond donor.

This compound is a strong organic base. This pronounced Brønsted basicity is central to its function as a catalyst, allowing it to deprotonate a wide range of acidic protons in substrate molecules, thereby generating highly reactive nucleophilic intermediates. The catalytic cycle typically commences with the guanidine base abstracting a proton from a substrate, which then participates in the desired chemical transformation. Following the reaction, the protonated guanidine catalyst is regenerated, completing the catalytic cycle.

The basicity of guanidines is a consequence of the delocalization of the positive charge in the corresponding guanidinium (B1211019) ion that is formed upon protonation. This resonance stabilization makes the conjugate acid exceptionally stable, thereby shifting the equilibrium towards the protonated form and rendering the parent guanidine a strong base. Chiral bicyclic guanidines, for instance, have been shown to be efficient chiral Brønsted base catalysts in enantioselective reactions, achieving good yields and high enantioselectivities. nih.gov Kinetic studies of these reactions have provided insights into the bifunctionality of the guanidine catalyst. nih.gov

Upon protonation, this compound forms a guanidinium cation that can act as an effective hydrogen-bond donor. This guanidinium ion can activate electrophilic substrates by forming hydrogen bonds, thereby increasing their reactivity towards nucleophilic attack. This dual-activation capability, where the guanidine acts as a Brønsted base to generate a nucleophile and its conjugate acid activates an electrophile, is a hallmark of its catalytic power. This bifunctional activation can occur with a single catalyst molecule engaging both the nucleophile and the electrophile. documentsdelivered.com

The hydrogen-bonding interactions involving the guanidinium ion are crucial in orienting the substrates within the transition state, which can lead to enhanced reaction rates and stereoselectivity. The different modes of hydrogen bonding allow for either mono-functional or bifunctional activation of reactants. documentsdelivered.com

Application in Organic Transformation Research

The distinct catalytic properties of this compound have led to its application in a range of organic transformations, from fundamental reaction types to the synthesis of complex heterocyclic structures.

Guanidines, including this compound, are effective catalysts for nucleophilic addition reactions. By deprotonating a pronucleophile, the guanidine generates a more potent nucleophile that can readily add to various electrophiles, such as carbonyl compounds and activated alkenes. For instance, the mechanism of nucleophilic addition to activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) often involves an initial attack by a nucleophile. nih.gov In some cases, the reaction can proceed as a tandem nucleophilic addition/cyclization process. nih.gov

In the context of elimination reactions, a strong base is often required to facilitate the removal of a proton and a leaving group to form a double bond. masterorganicchemistry.com The high basicity of this compound makes it a suitable catalyst for such transformations. The E2 (bimolecular elimination) mechanism, for example, is favored by the presence of a strong base. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions Catalyzed by Guanidines

Reaction Type Electrophile Nucleophile Guanidine Role
Michael Addition α,β-Unsaturated Carbonyl Active Methylene Compound Brønsted Base
Aldol Reaction Aldehyde/Ketone Enolizable Carbonyl Brønsted Base

This compound and related guanidines have been utilized in the synthesis of heterocyclic compounds through cyclization reactions. One notable example is the Biginelli reaction, a one-pot cyclocondensation used to synthesize dihydropyrimidines (DHPMs). mdpi.com While traditionally acid-catalyzed, guanidine bases can also promote this transformation. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. mdpi.com Guanidine-based Biginelli reactions have been developed for the synthesis of various dihydropyrimidine (B8664642) hybrids. researchgate.net

Furthermore, the dihydropyrimidine scaffold can be further modified through reactions such as gold-catalyzed cyclizations of alkyne-tethered dihydropyrimidones to yield pyridopyrimidones. nih.gov These transformations highlight the utility of guanidine catalysis in building complex molecular architectures from simple precursors.

Guanidine metathesis is a reversible reaction involving the exchange of substituents on the guanidine nitrogen atoms. rsc.org Studies on thermal guanidine metathesis (TGM) have provided valuable mechanistic insights. The reaction is under thermodynamic control, and evidence suggests a dissociative mechanism that proceeds through a carbodiimide (B86325) intermediate. rsc.orgwwu.edu

The rate and equilibrium of the TGM reaction are significantly influenced by steric congestion around the guanidine core and the nature of the N-substituents (alkyl vs. aryl). rsc.orgwwu.edu Minimal reactivity is observed when the guanidine is fully substituted with alkyl groups. rsc.org Understanding the mechanism of guanidine metathesis is crucial for designing new catalytic applications and for controlling the outcome of reactions where such exchanges might occur.

Table 2: Factors Influencing Thermal Guanidine Metathesis (TGM)

Factor Influence on Reaction Rate Influence on Equilibrium Mechanistic Implication
Steric Congestion Decreases rate Shifts equilibrium towards less hindered products Supports a dissociative mechanism

Synthesis of Specialized Organic Molecules

A thorough review of scientific databases and chemical literature indicates a lack of specific examples where this compound is employed as an organocatalyst for the synthesis of specialized organic molecules. Research in this domain predominantly features the related compound, 1,1,3,3-tetramethylguanidine (B143053) (TMG). TMG has been successfully utilized as a catalyst in various transformations, including the ring-opening polymerization of N-carboxyanhydrides to produce polypeptides and in multicomponent reactions for the synthesis of complex heterocyclic structures like dihydropyrrol-2-ones. pnu.ac.irrsc.org However, equivalent catalytic applications for this compound are not documented in the reviewed literature, suggesting it is a less explored alternative for these types of syntheses.

Development of this compound-Functionalized Catalytic Systems

The development of functionalized catalytic systems aims to enhance catalyst stability, reusability, and efficiency. This often involves strategies like heterogenization or the creation of bifunctional systems.

Heterogenization Strategies for this compound Catalysts

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a key strategy for improving catalyst recovery and recyclability. There are established methods for the heterogenization of guanidine bases, such as anchoring 1,1,3,3-tetramethylguanidine (TMG) onto supports like polystyrene or functionalized melamine (B1676169). sciforum.netnih.gov These solid-supported TMG catalysts have proven effective in promoting various organic reactions. Despite the existence of these strategies for similar guanidines, the scientific literature does not provide specific studies or methodologies detailing the heterogenization of this compound for catalytic use.

Bifunctional Guanidine Catalytic Systems

Bifunctional catalysts contain two distinct functional groups that work in concert to promote a chemical reaction, often leading to enhanced reactivity and selectivity. The guanidinium cation, formed upon protonation of a guanidine base, is known to act as a bifunctional Brønsted acid, capable of activating both a nucleophile and an electrophile simultaneously through hydrogen bonding. mdpi.com While this principle is well-established for guanidines in general and has been explored in systems combining a guanidine with another catalytic moiety (like an N-heterocyclic carbene), there are no specific examples in the literature of bifunctional catalytic systems that explicitly incorporate the this compound structure. chemrxiv.org

Comparative Studies with Other Organic Superbases

Comparative studies are essential for evaluating the efficacy and scope of a catalyst relative to established alternatives. Organic superbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (TMG) are frequently used as benchmarks in the study of base-catalyzed reactions. wikipedia.orgatamanchemicals.com

While computational studies have calculated the proton affinity and gas-phase basicity of N,N',N''-trimethylguanidine, providing a theoretical basis for its superbasic character, there is a lack of direct experimental studies comparing the catalytic performance of this compound against other common organic superbases like DBU or TMG in specific synthetic applications. researchgate.net Such empirical comparative data is crucial for determining its potential advantages or disadvantages in terms of reaction rates, yields, and selectivity in a practical laboratory setting.

Structural and Electronic Modifications of Guanidine Scaffolds for Enhanced Functionality

Design Principles for N,N,N'-Trimethylguanidine Analogues

Key design principles include:

Steric Hindrance: Introducing bulky substituents near the guanidine (B92328) core can control the accessibility of the nitrogen atoms, thereby influencing the molecule's coordination properties and reactivity. For example, alkyl groups in different positions can induce varying degrees of steric demand, which in turn affects the geometry of metal complexes formed by these ligands. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the basicity and nucleophilicity of the guanidine. Electron-donating groups enhance the electron density on the nitrogen atoms, increasing basicity, while electron-withdrawing groups have the opposite effect. nih.govsemanticscholar.org These electronic influences are crucial for tuning the catalytic activity and binding affinities of the analogues.

Conformational Control: Incorporating the guanidine moiety into cyclic or macrocyclic structures can pre-organize the molecule for specific binding events. This is a common strategy in the design of host molecules for supramolecular chemistry.

Functionalization for Specific Interactions: Appending functional groups capable of specific non-covalent interactions, such as hydrogen bonding or π-π stacking, allows for the rational design of molecules with high affinity and selectivity for biological targets or guest molecules. rsc.org

The synthesis of this compound analogues often involves multi-step procedures. For instance, N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG) can be synthesized from tetramethylurea and aniline (B41778) in the presence of a catalyst like phosphorus oxychloride. researchgate.net Similarly, N-cyclohexyl-N',N',N'',N''-tetramethylguanidine (CyTMG) is prepared from tetramethylurea and cyclohexylamine. researchgate.net The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the starting materials.

The table below summarizes the design strategies and their intended effects on the properties of this compound analogues.

Design PrincipleModification ExampleIntended Effect
Steric Hindrance Introduction of tert-butyl or cyclohexyl groups near the guanidine core. nih.govModulate coordination geometry in metal complexes; control reactivity.
Electronic Effects Substitution with nitro groups (electron-withdrawing) or methoxy (B1213986) groups (electron-donating). semanticscholar.orgnih.govDecrease or increase basicity (pKa); tune catalytic activity.
Conformational Control Incorporation of the guanidine into a bicyclic structure.Pre-organize the molecule for selective guest binding.
Specific Functionalization Appending aromatic rings. rsc.orgEnhance DNA intercalation through π-π stacking interactions.

Substituent Effects on Basicity and Reactivity

The basicity of the guanidine group is one of its most defining characteristics, and it is highly sensitive to the nature and position of substituents. The pKa value of a guanidine derivative is a direct measure of its basicity, and understanding how substituents influence this property is critical for designing molecules with tailored acid-base properties.

Substituents exert their influence through a combination of inductive and resonance effects. Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase the electron density on the guanidine nitrogens, thereby stabilizing the protonated form (guanidinium cation) and increasing the basicity (higher pKa). nih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro and cyano groups, decrease the electron density, destabilize the guanidinium (B1211019) cation, and lower the basicity (lower pKa). semanticscholar.orgnih.gov

The position of the substituent also plays a crucial role. For aryl guanidines, substituents in the ortho, meta, and para positions of the aromatic ring can have distinct effects due to the interplay of inductive and resonance effects. nih.gov For instance, a para-nitro group will significantly decrease basicity due to its strong electron-withdrawing resonance effect. A study on aryl guanidines and 2-(arylimino)imidazolidines demonstrated a good correlation between the experimentally determined pKa values and Hammett substituent constants, providing a quantitative framework for predicting the basicity of new analogues. semanticscholar.org

The reactivity of this compound analogues is intrinsically linked to their basicity and nucleophilicity. Highly basic guanidines are effective catalysts for a variety of organic reactions, such as Knoevenagel condensations, Michael additions, and amide synthesis, by acting as strong Brønsted bases to deprotonate weakly acidic substrates. sciforum.net The steric environment around the guanidine core can also modulate reactivity; sterically hindered guanidines may exhibit lower catalytic activity but higher selectivity for certain substrates.

The following table presents data on how different substituents affect the basicity of guanidine derivatives.

SubstituentPosition on Aryl RingEffect on Basicity (pKa)Rationale
-NO₂paraDecrease semanticscholar.orgStrong electron-withdrawing resonance and inductive effects.
-ClparaDecrease semanticscholar.orgElectron-withdrawing inductive effect.
-H-ReferenceUnsubstituted phenylguanidine.
-CH₃paraIncrease nih.govWeak electron-donating inductive effect.
-OCH₃paraIncrease nih.govStrong electron-donating resonance effect, counteracted by an inductive withdrawing effect.
-NH₂paraIncrease nih.govStrong electron-donating resonance effect.

Supramolecular Interactions in Guanidine-based Systems

The guanidinium cation, the protonated form of guanidine, is an excellent hydrogen bond donor, capable of forming multiple, strong, and directional hydrogen bonds. This ability is central to the role of guanidine-based systems in supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition, self-assembly, and host-guest chemistry. wikipedia.orgyoutube.com

The investigation of hydrogen bonding networks in guanidine-containing systems is crucial for understanding their structural organization in the solid state and their function in biological and chemical systems. nih.gov The planar, Y-shaped geometry of the guanidinium group allows it to act as a versatile building block for constructing intricate hydrogen-bonded assemblies.

Computational methods, such as density functional theory (DFT), are powerful tools for analyzing and quantifying the energetics of hydrogen bonds in guanidine crystals and their fragments. nih.gov These studies can reveal cooperative effects, where the formation of one hydrogen bond influences the strength of adjacent ones, as well as destabilizing interactions within the crystal lattice. nih.gov

Studies on aqueous solutions of guanidine derivatives using techniques like X-ray Compton scattering have been employed to probe the influence of these solutes on the hydrogen bond network of water. desy.dersc.orgresearchgate.net Such investigations are relevant to understanding the role of guanidinium-containing molecules as denaturants or stabilizers of biomolecules.

The table below outlines common hydrogen bonding motifs observed in guanidine-based systems.

Hydrogen Bond MotifDescriptionSignificance
R₂²(8)A ring motif formed by two molecules connected by two hydrogen bonds, involving eight atoms.A very common and stable motif in co-crystals, promoting molecular recognition and assembly. nih.gov
C(4)A chain motif where molecules are linked by a single hydrogen bond, with four atoms in the repeating unit.Leads to the formation of one-dimensional polymeric chains.
Dimer FormationTwo guanidine molecules interacting through hydrogen bonds.A fundamental interaction that can be a precursor to larger aggregates. nih.gov
Guanidinium-CarboxylateA salt bridge interaction involving charge-assisted hydrogen bonds between a guanidinium cation and a carboxylate anion.A very strong and specific interaction, crucial in protein structure and molecular recognition.

The principles of molecular recognition, a cornerstone of supramolecular chemistry, are elegantly demonstrated in guest-host systems involving guanidine derivatives. wikipedia.org In these systems, a larger "host" molecule is designed to selectively bind a smaller "guest" molecule through a combination of non-covalent interactions. The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions makes it an excellent recognition site for anionic or electron-rich guests.

Host molecules incorporating guanidinium moieties can be designed to have cavities or clefts lined with hydrogen bond donors that are complementary to the size, shape, and electronic properties of the target guest. For example, macrocyclic hosts containing multiple guanidinium groups can exhibit high affinity and selectivity for binding anions like phosphate (B84403) or carboxylates.

The binding process in guest-host systems is often studied in solution using techniques such as NMR spectroscopy and fluorescence spectroscopy. nih.govrsc.org These methods can provide information on the binding stoichiometry, association constants, and the specific interactions responsible for complex formation. The thermodynamics of binding can reveal whether the interaction is primarily driven by enthalpy (favorable bond formation) or entropy (release of solvent molecules). rsc.orgrsc.org

The design of synthetic receptors for biologically important molecules is a major application of guest-host chemistry involving guanidines. For instance, receptors that can selectively bind and transport amino acids or nucleotides often utilize the strong hydrogen-bonding capabilities of the guanidinium group to recognize the carboxylate or phosphate moieties of the guests. nih.gov

The following table provides examples of guest-host systems where guanidine derivatives play a key role.

Host TypeGuest TypeKey InteractionsApplication
Macrocycle with Guanidinium GroupsAnions (e.g., Cl⁻, H₂PO₄⁻)Hydrogen bonding, ion-pairingAnion sensing and transport
Guanidinium-functionalized CalixareneCarboxylatesHydrogen bonding, cation-π interactionsMolecular recognition of amino acids
Guanidinium-based Synthetic ReceptorDNA/RNAIntercalation, hydrogen bonding with phosphate backboneGene delivery, DNA-targeted therapies rsc.org
Cucurbit[n]urilBenzimidazole derivatives with guanidinium substituentsIon-dipole interactions, hydrogen bonding, hydrophobic effectsDrug delivery, enhancing solubility nih.govrsc.org

Spectroscopic and Advanced Analytical Investigations of N,n,n Trimethylguanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nih.govmdpi.com For guanidines, NMR studies, including ¹H and ¹³C NMR, provide detailed information about the electronic environment of atomic nuclei, which is essential for conformational analysis and for tracking the progress of chemical reactions to understand their mechanisms. ed.ac.uk

Conformational analysis of guanidines can be performed by measuring NMR parameters such as chemical shifts and spin-spin coupling constants. nih.gov These parameters are sensitive to the molecule's geometry and the stereoelectronic interactions between different functional groups. nih.gov For instance, the rotation around C-N bonds can be studied, and the populations of different conformers in solution can be determined. auremn.org.br In mechanistic studies, NMR can be used to identify transient intermediates, follow the consumption of reactants, and monitor the formation of products in real-time, offering a detailed picture of the reaction pathway. ed.ac.uk

While specific, in-depth conformational and mechanistic studies on N,N,N'-Trimethylguanidine are not widely detailed in the literature, data from the closely related compound N,N,N',N'-Tetramethylguanidine (TMG) can serve as an illustrative example of the type of information obtained from NMR spectroscopy.

¹³C NMR Data for N,N,N',N'-Tetramethylguanidine (TMG) researchgate.net

Carbon Atom Chemical Shift (ppm) Description
N(CH₃)₂ 40 Corresponds to the four equivalent methyl carbons.

¹H NMR Data for N,N,N',N'-Tetramethylguanidine (TMG) in Methanol-d4 spectrabase.com

Proton Chemical Shift (ppm) Description
CH₃ 2.64 Corresponds to the twelve equivalent protons of the four methyl groups.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. mdpi.com For guanidine (B92328) derivatives, X-ray crystallography can elucidate the effects of different substituents on the tautomeric structure and geometry of the guanidinium (B1211019) core. mdpi.com The analysis can also detail intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. mdpi.com

Crystal Data for N,N,N′,N′-Tetramethyl-N′′-[2-(N′,N′,N′′,N′′-tetramethylguanidino)ethyl]guanidine researchgate.netnih.gov

Parameter Value
Chemical Formula C₁₂H₂₈N₆
Molecular Weight 256.40 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a 8.4189 (6) Å
b 8.5894 (6) Å
c 11.0089 (8) Å
β 106.858 (5)°
Volume 761.88 (10) ų

Selected Bond Lengths and Angles for the Related Guanidine researchgate.netnih.gov

Bond/Angle Measurement Description
C1–N3 1.285 (2) Å Indicates significant double bond character.
C1–N2 1.384 (2) Å Elongated, characteristic of a C–N imine single bond.
C1–N1 1.395 (1) Å Elongated, characteristic of a C–N imine single bond.
N1–C1–N2 114.1 (1)° Shows deviation from ideal trigonal planar geometry.
N2–C1–N3 126.5 (1)° Shows deviation from ideal trigonal planar geometry.

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic methods allow for the real-time analysis of chemical reactions as they occur, without the need to withdraw samples. spectroscopyonline.com This approach is particularly valuable for studying reaction kinetics, identifying short-lived intermediates, and understanding reaction mechanisms under actual process conditions. researchgate.net Techniques such as Fourier Transform Infrared (FTIR), Raman, and NMR spectroscopy can be integrated directly into reaction vessels. spectroscopyonline.comsemanticscholar.org

For reactions involving guanidines like this compound, in-situ FTIR spectroscopy is a powerful tool. nih.gov By monitoring characteristic vibrational frequencies, one can track the consumption of reactants and the formation of products and intermediates. nist.govrsc.org For example, changes in the C=N stretching frequency of the guanidine core or the appearance of new bands corresponding to product formation can be observed in real-time. magnusconferences.com This continuous data stream provides a detailed kinetic profile of the reaction, which is often difficult to obtain through traditional offline analysis. spectroscopyonline.com

Other Advanced Spectroscopic Methods in Guanidine Research

Beyond NMR and X-ray diffraction, several other advanced spectroscopic techniques are employed to characterize guanidines.

Vibrational Spectroscopy (FTIR and Raman) : These techniques probe the vibrational modes of a molecule. mdpi.com The resulting spectra provide a molecular "fingerprint" that is highly specific to the compound's structure. researcher.life For guanidines, FTIR and Raman spectroscopy are used to identify characteristic functional groups, such as the C=N and C-N stretching vibrations and N-H bending modes. researchgate.netbiointerfaceresearch.com These methods are also sensitive to changes in molecular structure and intermolecular interactions like hydrogen bonding. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy. Various ionization techniques, such as electrospray ionization (ESI) and fast atom bombardment (FAB), are used to analyze guanidines and their derivatives. iitm.ac.in

UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule. iitm.ac.in While often less structurally informative than NMR or IR, it is useful for quantitative analysis and for studying electronic transitions within molecules containing chromophores. nist.gov

These advanced methods, often used in combination, provide a comprehensive understanding of the chemical and physical properties of guanidine compounds like this compound. researchgate.netmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
N,N,N',N'-Tetramethylguanidine (TMG)
N,N,N′,N′-Tetramethyl-N′′-[2-(N′,N′,N′′,N′′-tetramethylguanidino)ethyl]guanidine

Applications of N,n,n Trimethylguanidine and Its Derivatives in Advanced Materials Research

Carbon Capture and Absorption Systems Utilizing Guanidine (B92328) Functionality

The strong basicity of the guanidine group makes it a prime candidate for capturing acidic gases like carbon dioxide (CO2). Researchers have explored various systems incorporating guanidine functionality, including N,N,N'-trimethylguanidine derivatives, to create efficient and reversible CO2 capture materials.

A significant area of research involves integrating guanidine groups into Polymers of Intrinsic Microporosity (PIMs). figshare.com While PIMs possess high surface areas suitable for gas adsorption, their affinity for CO2 is often low. figshare.com Functionalizing the PIM-1 polymer backbone with guanidine groups has been shown to enhance CO2 affinity, particularly at low concentrations. acs.org One study demonstrated that a guanidine-functionalized PIM-1 (PIM-guanidine) achieved a CO2 uptake of 1.3 mmol/g in dry conditions and 2.0 mmol/g in humid conditions from a 40 mbar CO2 feed. acs.org The presence of moisture is key, as it combines with the guanidine and CO2 to form carbonate and bicarbonate species, a mechanism confirmed by 13CO2 adsorption experiments. acs.org

Bifunctional liquid absorption systems have also been developed. One such system uses a bifunctional guanidine, 1,1'-(propane-1,3-diyl)bis(1,3,3-trimethylguanidine), in conjunction with a bifunctional alcohol (1,5-pentanediol). acs.org This combination reacts with CO2 to form an alkyl carbonate salt. acs.org The absorption process is highly dependent on the solvent; in bis(2-methoxyethyl) ether, the system exhibits cooperative binding, where CO2 uptake is initially slow and then increases abruptly, leading to the formation of a second, viscous phase that drives further absorption from the gas phase. acs.orgnih.gov

Ionic liquids containing guanidinium (B1211019) cations are another promising avenue. For instance, 1,1,3,3-tetramethylguanidinium imidazole (B134444) ([TMG][IM]) was synthesized and tested for CO2 capture. rsc.org It achieved a maximum absorption ratio of 1.01 moles of CO2 per mole of ionic liquid at 30°C under atmospheric pressure. rsc.org The captured CO2 could be released at a relatively mild temperature of 65°C, allowing the ionic liquid to be recycled with minimal loss of capacity. rsc.org The mechanism involves the reaction of CO2 with the imidazole anion to form a carbamate (B1207046) group. rsc.org

Solid-state guanidine-based materials are also being investigated. These materials, often created by functionalizing silica (B1680970) with guanidine derivatives, can exhibit faster absorption kinetics than their liquid counterparts. nist.gov Research into model compounds like sodium guanidinate (NaCN3H4) helps to clarify the absorption mechanism, showing that humidity significantly lowers the activation energy and accelerates the formation of carbonate products. nist.gov

Table 1: Performance of Guanidine-Based CO2 Capture Materials This table is interactive. Click on the headers to sort the data.

Material/System Type CO2 Uptake Capacity Conditions Key Finding Citations
PIM-guanidine Functionalized Polymer 2.0 mmol/g Humid, 40 mbar CO2 Moisture enhances uptake by approximately 60%. figshare.com, acs.org
PIM-guanidine Functionalized Polymer 1.3 mmol/g Dry, 40 mbar CO2 Enhanced affinity at low CO2 concentrations compared to parent PIM-1. acs.org
[TMG][IM] Ionic Liquid 1.01 mol/mol 30°C, 1 atm Reversible capture with regeneration at 65°C. rsc.org
BTIG Ligand Iminoguanidine 1.46 mol/mol Flue Gas Simulation Forms insoluble carbonate crystals for easy separation. researchgate.net
TMG/1-propanol Switchable Solvent ~1.0 mol/mol 303 K, 2 bar Confirms chemical capture of 1 mole of CO2 per mole of TMG. tubitak.gov.tr
MGBIG/Sarcosine (B1681465) Aqueous Sorbent 4.15 mmol CO2 (from air) Ambient Synergistic effect; sarcosine enhances MGBIG's capture ability six-fold. osti.gov

Integration into Polymeric and Hybrid Materials

The unique reactivity of this compound and its derivatives allows for their incorporation into a variety of polymeric and hybrid materials, imparting specific functions and properties.

One application is in the biomedical field for gene delivery. Researchers have synthesized N,N,N',N'-tetramethylguanidinium-polyethylenimine (TP) polymers by reacting branched polyethylenimine (bPEI) with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.gov These guanidinium-functionalized polymers efficiently interact with negatively charged plasmid DNA, forming stable complexes. nih.gov The resulting TP polymers showed improved buffering capacity compared to the original bPEI and exhibited significantly higher transfection efficiency and cell viability in cell lines like HEK293 and HeLa. nih.gov

In the realm of advanced polypeptides, 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been used as an effective organocatalyst for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). rsc.org TMG enhances the nucleophilicity of initiators like amines, alcohols, and even carboxylic acids, accelerating both initiation and propagation rates. rsc.org This allows for the synthesis of polypeptides with controlled molecular weights and narrow dispersities, expanding the library of usable initiators and the potential applications of the resulting polymers. rsc.org

Similarly, TMG can induce the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.gov This process rapidly produces well-defined polysarcosine, a highly water-soluble and non-toxic polymer considered an attractive alternative to poly(ethylene glycol) (PEG) for biomedical uses. nih.gov The polymerization proceeds via a living mechanism, allowing for excellent control over the polymer's molecular weight and structure. nih.gov

The integration of guanidine functionality is also critical in creating materials for CO2 capture, as discussed previously. Functionalizing polymers of intrinsic microporosity (PIMs) with guanidine groups transforms them into high-capacity sorbents by introducing a strong CO2 affinity that the base polymer lacks. figshare.comacs.org This demonstrates how incorporating a guanidine derivative can fundamentally alter a material's properties for a specific application. Furthermore, polyhexamethylene guanidine salts have been synthesized and shown to be effective antimicrobial agents against bacteria and fungi, highlighting their utility in functional coatings and materials. colab.ws

Role in the Synthesis of Functional Materials

This compound and its common variant 1,1,3,3-tetramethylguanidine (TMG) serve as powerful organocatalysts in the synthesis of various functional materials and complex organic molecules. Their strong, non-nucleophilic basicity is key to their catalytic activity.

TMG has been successfully used to create heterogeneous multifunctional nanocatalysts. In one study, melamine (B1676169) was functionalized with TMG to create a nano-ordered organocatalyst (Melamine@TMG). nih.govresearchgate.net This material proved highly effective in promoting the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives, a class of N-containing heterocyclic compounds with significant medicinal properties. nih.govresearchgate.net The catalyst allowed the reaction to proceed in high yields (86-99%) and short times (10-25 minutes) at a mild temperature of 40°C. nih.govresearchgate.net A major advantage is the catalyst's heterogeneity, allowing for easy recovery and reuse for multiple cycles with only a slight decrease in activity. nih.govresearchgate.net

The catalytic utility of TMG extends to polymerization reactions. It is a highly effective catalyst for the ring-opening polymerization of N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NNTAs), enabling the controlled synthesis of polypeptides and polysarcosine. rsc.orgnih.gov This catalytic role is crucial for producing well-defined polymers for biomedical and materials science applications.

Recent innovations include the development of light-activated catalysts. Boron dipyrromethene (BODIPY) photocages bearing TMG have been synthesized. rsc.org Upon exposure to low-intensity green light, these molecules rapidly release the TMG, which then acts as a catalyst to induce polymerization. rsc.org This method allows for spatiotemporal control over the synthesis of soft materials and is significantly faster than other photocage systems. rsc.org

Furthermore, TMG and its silylated derivative, N-trimethylsilyl-(N′,N′,N″,N″-tetramethyl)guanidine (TMSTMG), are used as reagents in the synthesis of specialized organophosphorus compounds. researchgate.net They react with chlorophosphoryl compounds to create tetramethylguanidinyl-substituted phosphoryl compounds, which are themselves building blocks for more complex molecules. researchgate.net

Computational Chemistry and Theoretical Modeling of N,n,n Trimethylguanidine Reactivity

Quantum Chemical Calculations of Energetic Profiles

Quantum chemical calculations are fundamental for determining the energetic properties of a molecule, including its stability, heat of formation, and the energy barriers associated with its reactions. Methods like DFT are frequently used to predict molecular structures and thermochemical properties with considerable accuracy. For related guanidinium (B1211019) salts, DFT has been utilized to assess the Gibbs free energies of reaction pathways. However, specific energetic data derived from quantum chemical calculations for N,N,N'-Trimethylguanidine, such as its optimized geometry, electronic energy, or activation energies for specific reactions, remain uncharacterised in published research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. These simulations can reveal preferred molecular shapes, the flexibility of rotatable bonds, and the influence of the solvent environment on molecular structure. While MD simulations have been applied to understand the conformational states of biomolecules interacting with guanidinium ions, there is no specific literature detailing MD simulations performed on this compound to analyze its distinct conformational isomers and their relative stabilities.

Reaction Pathway Exploration using Computational Methods

Computational methods are crucial for mapping out the intricate step-by-step mechanisms of chemical reactions. By calculating the structures and energies of reactants, transition states, and products, researchers can construct a detailed reaction profile that explains how a reaction proceeds. This approach has been applied to understand cycloaddition reactions and the addition of amidines to electrophiles. The exploration of reaction pathways involving this compound, for example in its role as a base or nucleophile, has not been specifically reported using computational techniques.

N,n,n Trimethylguanidine in Biological Systems Research Excluding Clinical Applications

Role as a Buffering Agent in Biochemical Assays

The selection of a buffer is critical in biochemical assays to maintain a stable pH environment, which is often essential for enzyme activity and the integrity of biomolecules. researchgate.net While common biological buffers like Tris are effective in the physiological pH range of 7-8, their buffering capacity diminishes significantly at highly acidic or alkaline pH. researchgate.net For instance, the buffering effect of Tris at pH 7.4 is limited because a majority of its molecules are already protonated. researchgate.net

Given its predicted high pKa, N,N,N'-trimethylguanidine could serve as a valuable tool in specialized biochemical assays that require a consistently high pH. Such assays might include studies of enzymes that function in extreme alkaline environments or investigations into the denaturation and renaturation of proteins under high pH conditions.

Table 1: Physicochemical Properties of N,N,N',N'-Tetramethylguanidine (TMG) as a Proxy for this compound

PropertyValueSource
pKa ~13.6 chemicalbook.comchemicalbook.comatamanchemicals.comwikipedia.org
Molecular Formula C5H13N3 chemicalbook.comchemicalbook.comatamanchemicals.comnist.gov
Molecular Weight 115.18 g/mol chemicalbook.comchemicalbook.comatamanchemicals.comnist.gov
Appearance Colorless to light-yellow liquid chemicalbook.comchemicalbook.com
Water Solubility Miscible chemicalbook.comchemicalbook.comatamanchemicals.com

Note: This data is for N,N,N',N'-tetramethylguanidine and is used as an approximation for this compound due to the lack of specific data for the latter.

Interactions with Biomolecules and Molecular Docking Studies of Analogues

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding drug-receptor interactions and in the rational design of new therapeutic agents. nih.govmdpi.comresearchgate.net

While specific molecular docking studies on this compound are not extensively documented, research on its analogues, particularly diarylguanidines, provides valuable insights into how this class of compounds interacts with biomolecular targets. For example, studies on N,N'-diarylguanidine derivatives have revealed their ability to act as selective noncompetitive antagonists of the NMDA receptor. nih.gov These studies have shown that substituents on the aryl rings and the guanidine (B92328) nitrogen atoms significantly influence the binding affinity and selectivity for the NMDA receptor ion channel sites over sigma receptors. nih.gov

Specifically, research has indicated that:

Ortho or meta substituents on the phenyl rings of symmetrically substituted diphenylguanidines lead to greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov

The introduction of a naphthalene (B1677914) ring and additional small substituents on the guanidine nitrogen can increase affinity for the NMDA receptor while reducing affinity for sigma receptors. For instance, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine demonstrated high affinity for the NMDA receptor ion channel site. nih.gov

These findings suggest that the trimethylated guanidine core likely plays a crucial role in the specific interactions with amino acid residues within the binding pockets of target proteins, primarily through hydrogen bonding and electrostatic interactions. Molecular docking simulations of various guanidine derivatives have been employed to visualize these interactions and to guide the synthesis of new compounds with enhanced biological activity. nih.govmdpi.comresearchgate.net

Guanidine Derivatives as Probes in Biological Research

Guanidine derivatives are increasingly being utilized as molecular probes in biological research due to their unique chemical properties that allow for the development of sensors for various biomolecules and ions. instras.comrsc.org Fluorescent probes, in particular, are powerful tools for visualizing and quantifying biological processes in real-time and with high sensitivity. instras.comrsc.orgrsc.orgnih.govmagtech.com.cn

The guanidinium (B1211019) group can be incorporated into larger molecular scaffolds to create probes with specific functionalities. For example, triaminoguanidinium-salicylidene-based Schiff bases have been developed as fluorescent chemosensors for the detection of metal ions such as Zn2+, Cu2+, and Fe3+, as well as various anions. rsc.org The fluorescence properties of these probes can be modulated by the binding of the target analyte, leading to a detectable signal. rsc.org

The development of near-infrared (NIR) fluorescent probes is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower background autofluorescence. magtech.com.cn Functionalized tricarbocyanine dyes containing reactive groups like isothiocyanates have been synthesized to covalently label biomolecules with primary amines, such as amino acids and proteins, for NIR fluorescence detection. instras.com

While specific examples of this compound being used as a core for such probes are not prevalent in the literature, the principles guiding the design of guanidine-based probes are applicable. The basicity and hydrogen-bonding capabilities of the guanidine moiety can be harnessed to create selective interactions with target biomolecules, while the trimethyl substitution pattern could influence the probe's solubility, cell permeability, and steric interactions within binding sites.

Table 2: Examples of Guanidine Derivatives as Biological Probes

Probe TypeTarget Analyte(s)Detection PrincipleSource
Triaminoguanidinium-salicylidene Schiff basesMetal ions (Zn2+, Cu2+, Fe3+), AnionsChemosensing (Fluorescence modulation) rsc.org
Functionalized Tricarbocyanine DyesPrimary amines (amino acids, proteins)Covalent labeling for NIR fluorescence detection instras.com
Naphthalimide tetrazine probesBiomolecules in living cellsFluorescent imaging rsc.org

Future Research Directions for N,n,n Trimethylguanidine

Exploration of Novel Catalytic Transformations

Guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and hydrogen-bond donating abilities. rsc.org While related compounds like 1,1,3,3-Tetramethylguanidine (B143053) (TMG) are used as non-nucleophilic bases wikipedia.org, the specific catalytic potential of the asymmetrical N,N,N'-Trimethylguanidine is a nascent field. Future research should focus on leveraging its unique structure to catalyze novel and challenging organic transformations.

Key research avenues include:

Asymmetric Catalysis: Chiral guanidine (B92328) derivatives are effective catalysts in a multitude of stereoselective reactions. rsc.org Future work could involve the design and synthesis of chiral this compound derivatives. These new catalysts could be screened for activity and selectivity in reactions such as the Michael addition, Henry (nitroaldol) reaction, and Strecker synthesis, where bifunctional activation via hydrogen bonding and Brønsted basicity is crucial. rsc.orgnih.govresearchgate.net The asymmetrical nature of this compound may offer unique steric and electronic advantages in the transition state, potentially leading to higher enantioselectivity compared to symmetrically substituted guanidines.

Bifunctional Catalysis: The presence of both a hydrogen-bond-donating N-H group and a basic core allows guanidines to act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile. researchgate.net Research should explore the use of this compound in reactions that benefit from this dual activation, such as ring-opening polymerizations of lactones and cyclic carbonates. rsc.orgscispace.com

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, future studies could focus on immobilizing this compound onto solid supports like polymers, silica (B1680970), or nanoparticles. nih.gov The performance of these new heterogeneous catalysts could be evaluated in various organic syntheses, contributing to more sustainable chemical processes. nih.gov

Table 1: Potential Catalytic Applications for this compound Derivatives

Catalysis Type Target Reaction Class Rationale for Exploration
Asymmetric Catalysis Michael Additions, Aldol Reactions, Mannich Reactions The unique steric environment of chiral this compound derivatives could provide novel stereochemical control.
Bifunctional Catalysis Ring-Opening Polymerization (e.g., of lactide) Simultaneous activation of monomer and initiating alcohol could enhance reaction rates and control polymer properties.
Base Catalysis Synthesis of Heterocycles Can act as a strong, yet tunable, base to facilitate condensation and cyclization reactions for producing valuable chemical scaffolds. nih.gov

Development of Sustainable Synthesis Routes

Advancing the applications of this compound is contingent upon the development of environmentally benign and efficient manufacturing processes. Green chemistry principles offer a roadmap for future research in this area, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Future research should prioritize:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various guanidine derivatives, often using water as a green solvent. jocpr.comresearchgate.netmdpi.com The development of a one-pot, microwave-assisted protocol for this compound from readily available starting materials would represent a significant advancement over conventional methods. researchgate.net

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processing. mdpi.com Combining flow reactors with microwave heating could lead to highly efficient and automated synthesis of this compound. researchgate.net This approach minimizes reaction volumes and allows for rapid optimization of conditions. researchgate.net

Catalytic Routes: Exploring catalytic routes that avoid stoichiometric reagents is a cornerstone of green chemistry. Future work could investigate metal- or organo-catalyzed guanidinylation reactions to produce this compound, focusing on catalysts that are abundant, non-toxic, and recyclable.

Table 2: Comparison of Potential Synthesis Methodologies

Synthesis Method Key Advantages for this compound Research Focus
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, potential for solvent-free or aqueous media. jocpr.commdpi.com Optimization of reaction conditions (power, time, temperature) and exploration of water as a reaction medium. researchgate.net
Continuous Flow Chemistry Enhanced safety and scalability, precise process control, integration with purification steps. mdpi.com Design of efficient microreactors and optimization of flow parameters for high-throughput production.
Photocatalysis Use of light as a renewable energy source, potential for mild reaction conditions. Development of photocatalytic systems for controlled release or synthesis, inspired by photocage technologies. rsc.org

Integration into Emerging Technologies and Materials Science

The guanidinium (B1211019) group, the protonated form of guanidine, is a key functional moiety in biology and materials science due to its charge and hydrogen-bonding ability. rsc.org this compound can serve as a versatile building block for creating advanced functional materials.

Promising areas for future investigation include:

Functional Polymers: this compound can be incorporated into polymer chains, either in the backbone or as a side group. Such guanidinium-functionalized polymers are expected to exhibit interesting properties, such as enhanced thermal stability, specific ion conductivity, and antimicrobial activity. researchgate.netacs.org Research could focus on synthesizing these polymers and evaluating their performance as polyelectrolytes, ion-exchange membranes, or biocidal coatings. rsc.orgrsc.org

Supramolecular Chemistry: The ability of the guanidinium cation to form strong, directional hydrogen bonds with oxoanions like carboxylates and phosphates can be exploited in supramolecular chemistry. rsc.org Future studies could explore the use of this compound-derived components in the design of molecular sensors, self-healing materials, and drug delivery systems.

Ionic Liquids and Deep Eutectic Solvents: The N,N,N'-trimethylguanidinium cation could be paired with various anions to form novel ionic liquids or deep eutectic solvents. These materials could be investigated as green solvents for catalysis, CO2 capture, or biomass processing, with their properties fine-tuned by the choice of the anion.

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools to understand reaction mechanisms and predict molecular properties, thereby accelerating the discovery and optimization of new applications. mdpi.com Advanced computational studies on this compound can guide experimental efforts and provide fundamental insights into its behavior.

Future computational research should focus on:

Mechanistic Elucidation of Catalysis: Density Functional Theory (DFT) can be employed to model the transition states and reaction pathways for catalytic processes involving this compound. rsc.orgscispace.com Such studies can elucidate its role as a catalyst, explain observed selectivity, and predict its efficacy in new, unexplored reactions. researchgate.netmdpi.com Comparing the computed energy barriers for this compound with those for other guanidine catalysts can rationalize performance differences and guide the design of more efficient catalysts. scispace.com

Materials Property Prediction: Molecular dynamics (MD) simulations can be used to predict the bulk properties of materials incorporating the N,N,N'-trimethylguanidinium moiety. For instance, MD simulations could model the ion transport in functionalized polymer membranes or predict the stability and phase behavior of new ionic liquids.

Quantitative Structure-Activity Relationship (QSAR): For applications like catalysis or antimicrobial materials, QSAR models can be developed to establish a mathematical relationship between the structure of this compound derivatives and their activity. researchgate.net This would enable the virtual screening of large libraries of candidate molecules and prioritize the most promising ones for synthesis and experimental testing.

By pursuing these research directions, the scientific community can systematically uncover and harness the unique properties of this compound, paving the way for its use in advanced catalysis, sustainable chemistry, and innovative materials.

Q & A

Q. What protocols ensure compliance with carcinogenicity regulations when working with this compound?

  • Methodological Answer : Follow IARC and OSHA guidelines for handling potential carcinogens. Use closed systems for synthesis, conduct regular air monitoring, and dispose of waste via certified hazardous waste facilities. Document all procedures in alignment with GHS classifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.